molecular formula C9H13NO3 B2977455 2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal CAS No. 1431769-37-7

2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal

Cat. No.: B2977455
CAS No.: 1431769-37-7
M. Wt: 183.207
InChI Key: YYNRGHKSYVJTKX-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal (CAS 1431769-37-7) is a high-value chemical building block designed for advanced research applications in organic and medicinal chemistry. This compound is recognized for its role as a key intermediate in the synthesis of complex molecules, particularly through organocatalytic enantioselective conjugate additions. Scientific studies have demonstrated its utility as a precursor in the synthesis of enantioenriched succinimide derivatives, which are privileged structures found in natural products and clinical drug candidates . The resulting succinimides can be further transformed into biologically relevant compounds such as γ-lactams, which are important in the treatment of conditions including HIV and neurological disorders . Researchers value this aldehyde for its α,α-disubstituted structure, which enables the construction of stereogenic centers with high enantioselectivity when reacted with maleimides under organocatalysis . Our product is supplied with comprehensive analytical data to ensure identity and purity for your critical research needs. This product is labeled with the following identifier for tracking and verification: SKU 1431769-37-7. This chemical is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,5-11)6-4-7(12)10(3)8(6)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNRGHKSYVJTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1CC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal typically involves the reaction of 2,5-dioxopyrrolidine with an appropriate aldehyde under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(a) 2-Methyl-2-(1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)propanal (18af)
  • Structure: The 1-methyl group on the pyrrolidinone ring is replaced by a 4-nitrophenyl group.
  • Properties :
    • Higher molecular weight (C₁₃H₁₃N₂O₅) due to the nitro group.
    • Distinct ¹H NMR signals (e.g., aromatic protons at δH 8.35 and 7.60 ppm) .
  • Applications : Enhanced electronic properties from the nitro group may influence reactivity in photochemical or redox-active systems .
(b) 2-Methyl-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)propanal

Functional Analogs: Aldicarb and Derivatives

Aldicarb derivatives share the propanal backbone but differ in functional groups and applications:

Compound Structure Key Functional Groups Applications Toxicity
Target Compound 2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal Aldehyde, cyclic succinimide Asymmetric catalysis No reported toxicity data
Aldicarb 2-Methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime Oxime, methylthio, carbamate Pesticide (insecticide/nematicide) Highly toxic (LD₅₀: 0.5–1 mg/kg in rats)
Aldicarb Sulfoxide 2-Methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime Sulfinyl, oxime, carbamate Pesticide metabolite Moderate toxicity
Aldicarb Sulfone 2-Methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime Sulfonyl, oxime, carbamate Environmental breakdown product Lower acute toxicity than parent

Key Differences :

  • Reactivity: The target compound’s aldehyde group enables nucleophilic additions (e.g., in organocatalysis), whereas aldicarb derivatives rely on carbamate-mediated acetylcholinesterase inhibition for pesticidal activity .
  • Toxicity : Aldicarb derivatives exhibit high mammalian toxicity due to carbamate functionality, while the target compound’s cyclic amide group likely reduces acute toxicity .

Physicochemical and Spectroscopic Comparisons

NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound 9.51 (s, 1H, CHO), 3.05 (dd, J = 9.2, 5.2 Hz), 2.99 (s, 3H), 1.21–1.22 (s, 6H) 202.9 (CHO), 177.9 (C=O), 175.9 (C=O), 48.0, 45.1
18af 9.47 (s, 1H, CHO), 8.35–7.60 (AA’BB’ aromatic), 3.02–3.11 (m), 1.32–1.43 (s, 6H) Not reported
Aldicarb Sulfoxide No NMR data; IR shows S=O stretch (~1050 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) Not reported

Chromatographic Behavior

  • Target Compound: Chiralpak AS-H column (n-hexane/2-propanol, 80:20), retention times: 11.5 min (minor), 12.5 min (major) .
  • 18af: Chiralpak AD-H column (n-hexane/2-propanol, 65:35), retention times: 12.1 min (minor), 26.6 min (major) .

Biological Activity

2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal is a compound with a unique structural configuration that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃NO₃
  • SMILES : CC(C)(C=O)C1CC(=O)N(C1=O)C
  • InChIKey : YYNRGHKSYVJTKX-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+184.09682139.9
[M+Na]+206.07876149.3
[M+NH4]+201.12336146.1
[M+K]+222.05270147.3
[M-H]-182.08226138.4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential antioxidant , antimicrobial , and cytotoxic properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies utilizing the DPPH radical scavenging assay have shown that related pyrrolidine derivatives can effectively neutralize free radicals, suggesting a potential role in preventing oxidative stress-related damage in cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds have indicated that they may induce apoptosis in cancer cell lines. The mechanisms often involve the activation of caspases and modulation of apoptotic pathways, which could be relevant for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrolidine compounds:

  • Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of various pyrrolidine derivatives using DPPH and ABTS assays, revealing significant radical scavenging activity that could be attributed to their electron-donating ability .
  • Antimicrobial Testing :
    • Research on similar dioxopyrrolidine compounds demonstrated broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
  • Cytotoxic Effects :
    • In vitro studies showed that certain pyrrolidine derivatives could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Q & A

Q. Yield Optimization Strategies :

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .
  • Catalytic amounts of Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Methodological Answer :
Primary Techniques :

  • ¹H/¹³C NMR : Focus on the aldehyde proton (δ 9.5–10.0 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm). Compare with reference data for similar dioxopyrrolidinyl derivatives .
  • IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1720 cm⁻¹) and lactam (C=O ~1680 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. Resolving Data Conflicts :

  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Re-crystallize the compound and re-acquire spectra to rule out solvent or impurity effects .

Advanced: How does the steric environment of the dioxopyrrolidinyl group influence the compound's reactivity in nucleophilic addition reactions?

Methodological Answer :
The 1-methyl-2,5-dioxopyrrolidin-3-yl group creates significant steric hindrance, which:

  • Reduces electrophilicity : The aldehyde carbonyl may exhibit attenuated reactivity toward bulky nucleophiles (e.g., Grignard reagents).
  • Directs regioselectivity : Smaller nucleophiles (e.g., cyanide) preferentially attack the less hindered face.

Q. Experimental Validation :

  • Perform kinetic studies using competing nucleophiles (e.g., NaBH₄ vs. LiAlH(t-Bu)₃).
  • Computational modeling (DFT) can map steric contours and predict transition states .

Advanced: What are the key considerations for ensuring compound stability during long-term storage, and how can degradation products be identified?

Methodological Answer :
Stability Considerations :

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Light Sensitivity : UV/Vis spectroscopy can detect photo-degradation; use light-resistant containers.

Q. Degradation Analysis :

  • HPLC-PDA : Employ a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate degradation products.
  • LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acid derivatives) via characteristic mass shifts .

Basic: What are the common impurities formed during synthesis, and how can they be quantified?

Methodological Answer :
Common Impurities :

Uncyclized intermediates : Residual propanol precursors.

Oxidation byproducts : Carboxylic acids from over-oxidation of the aldehyde.

Q. Quantification Methods :

  • HPLC with UV detection : Use a C18 column and calibrate against certified reference standards (e.g., USP guidelines) .
  • Limits of Detection (LOD) : Impurities ≥0.1% must be reported per ICH Q3A guidelines.

Advanced: How can computational methods (e.g., DFT) be applied to predict the compound's behavior in different solvent systems?

Methodological Answer :
Computational Workflow :

Solvent Modeling : Use COSMO-RS to simulate solvation effects in polar (water) vs. non-polar (toluene) media.

Reactivity Prediction : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

Q. Validation :

  • Compare computed NMR chemical shifts with experimental data to refine solvent models .

Data Contradictions and Caveats

  • Molecular Formula Discrepancy : lists the formula as C10H22O2Si, which conflicts with the expected structure. Verify via independent synthesis and characterization .
  • CAS Number Ambiguity : The CAS "190.24" in is non-standard; cross-check with authoritative databases (e.g., SciFinder).

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